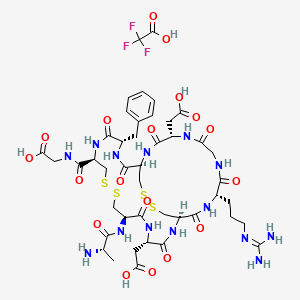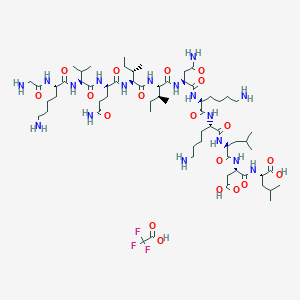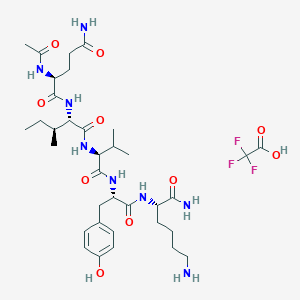
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate is a cyclic peptide compound known for its potent biological activity. It is a selective inhibitor of integrin αVβ3, which plays a crucial role in cell adhesion and signaling. This compound is widely used in scientific research due to its ability to modulate integrin-mediated processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cyclization: The linear peptide is cleaved from the resin and cyclized in solution using coupling agents like EDCI.
Purification: The cyclic peptide is purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale chromatography systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds using reagents like hydrogen peroxide.
Reduction: Reduction of disulfide bonds using agents like DTT.
Substitution: Nucleophilic substitution reactions involving the side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: DTT, TCEP.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of peptide fragments, while reduction can yield reduced peptides with free thiol groups.
Scientific Research Applications
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in cell adhesion, migration, and signaling.
Medicine: Explored as a potential therapeutic agent for diseases involving integrin αVβ3, such as cancer and osteoporosis.
Industry: Utilized in the development of integrin-targeting drugs and diagnostic tools.
Mechanism of Action
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate exerts its effects by binding to integrin αVβ3, inhibiting its interaction with extracellular matrix proteins. This inhibition disrupts integrin-mediated signaling pathways, leading to altered cell adhesion, migration, and survival. The molecular targets include the integrin αVβ3 receptor and downstream signaling molecules like focal adhesion kinase (FAK) and Src.
Comparison with Similar Compounds
Similar Compounds
Cyclo(RGDyK) Trifluoroacetate: Another cyclic peptide with similar integrin inhibitory activity.
Cyclo(RGDfV) Trifluoroacetate: Known for its high affinity for integrin αVβ3.
Cyclo(RGDyC) Trifluoroacetate: Used in imaging and therapeutic applications.
Uniqueness
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate is unique due to its specific amino acid sequence, which confers high selectivity and potency for integrin αVβ3. Its cyclic structure enhances stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N9O9.C2HF3O2/c24-23(25)26-7-1-3-12-19(38)27-9-16(34)30-13(5-6-18(36)37)20(39)31-14(11-33)22(41)32-8-2-4-15(32)21(40)28-10-17(35)29-12;3-2(4,5)1(6)7/h12-15,33H,1-11H2,(H,27,38)(H,28,40)(H,29,35)(H,30,34)(H,31,39)(H,36,37)(H4,24,25,26);(H,6,7)/t12-,13-,14-,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTNLCKLVHUTEI-WFGXUCIJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38F3N9O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














